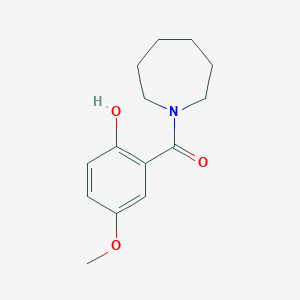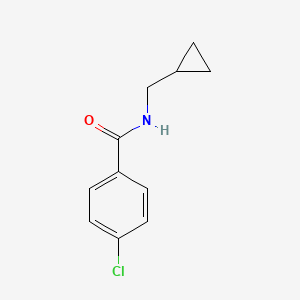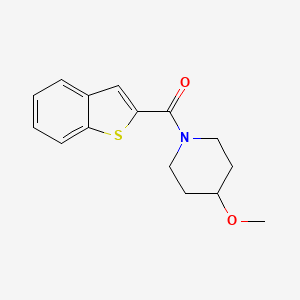
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is believed to exert its inhibitory effects on acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, its limited solubility in water and other common solvents can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. Another area of research is the investigation of the neuroprotective effects of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems that can overcome the solubility issues of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone may facilitate its use in clinical settings.
Synthesemethoden
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with 1-aminocycloheptane in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been reported to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This makes Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-11-6-7-13(16)12(10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMKTPSMPDGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)







![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)